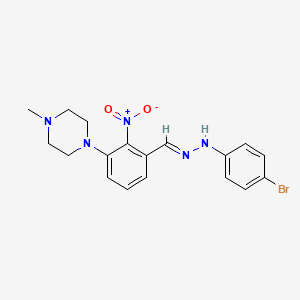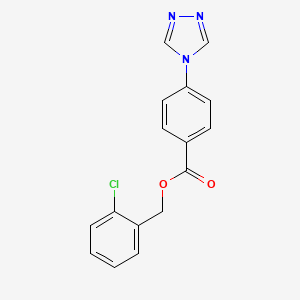![molecular formula C16H15F3N2O3 B5797634 N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, commonly known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPTU belongs to the class of urea derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
DPTU exerts its pharmacological effects by selectively binding to specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important molecules such as prostaglandins and leukotrienes. Additionally, DPTU has been found to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
DPTU has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-platelet activity. It has also been found to modulate certain neurotransmitter systems in the brain, such as the serotonin and dopamine systems.
実験室実験の利点と制限
One of the major advantages of using DPTU in lab experiments is its high potency and selectivity for specific targets. This makes it a valuable tool for studying the function of enzymes and receptors in the body. However, one of the limitations of using DPTU is its potential toxicity and side effects, which must be carefully monitored.
将来の方向性
There are several potential future directions for research on DPTU, including:
1. Development of new drugs based on the structure of DPTU for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
2. Further investigation of the mechanism of action of DPTU, including its interactions with specific enzymes and receptors in the body.
3. Exploration of the potential synergistic effects of DPTU with other drugs or compounds.
4. Development of new synthetic methods for the production of DPTU and its analogs.
5. Investigation of the potential toxic effects of DPTU and its analogs on different cell types and tissues.
In conclusion, DPTU is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high potency and selectivity for specific targets make it a valuable tool for studying the function of enzymes and receptors in the body. Further research is needed to fully understand the mechanism of action of DPTU and its potential applications in medicine.
合成法
The synthesis of DPTU involves the reaction of 2,5-dimethoxyaniline with 4-trifluoromethylphenylisocyanate in the presence of a suitable solvent and catalyst. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
DPTU has been studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-23-12-7-8-14(24-2)13(9-12)21-15(22)20-11-5-3-10(4-6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUBRQQMYXPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)

![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)

![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)